molecular formula C6H9N3O B14678722 2,3,4-Triaminophenol CAS No. 31905-56-3

2,3,4-Triaminophenol

Cat. No.: B14678722
CAS No.: 31905-56-3
M. Wt: 139.16 g/mol
InChI Key: XTNHVTIXTMOWGU-UHFFFAOYSA-N
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Description

2,3,4-Triaminophenol is an organic compound characterized by the presence of three amino groups attached to a phenol ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Triaminophenol typically involves the nitration of phenol followed by reduction. The nitration process introduces nitro groups into the phenol ring, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents .

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Triaminophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenols, nitroso compounds, and complex amine derivatives .

Scientific Research Applications

2,3,4-Triaminophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4-Triaminophenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    2,4,5-Triaminophenol: Similar in structure but with different positioning of amino groups, leading to variations in reactivity and applications.

    2,3,5-Triaminophenol: Another isomer with distinct chemical properties and uses.

Properties

IUPAC Name

2,3,4-triaminophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNHVTIXTMOWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601252
Record name 2,3,4-Triaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31905-56-3
Record name 2,3,4-Triaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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